Cortistatin-29 (rat) trifluoroacetate salt

Overview

Description

Cortistatin as a Therapeutic Target in Inflammation

Cortistatin (CST) is a neuropeptide closely related to somatostatin, sharing structural and functional similarities but also exhibiting distinct physiological differences. CST, particularly CST-29, has been identified as a potential therapeutic agent due to its ability to prevent inflammation in rodent models, which could be beneficial for treating human diseases associated with inflammation. The unique properties of CST-29 suggest that it could play a significant role in the immune system, offering new avenues for therapeutic intervention .

Molecular Structure Analysis

Cortistatin's molecular structure is highly homologous to that of somatostatin, with CST mRNA being predominantly found in GABA-containing cells within the cerebral cortex and hippocampus. This structural similarity extends to their functional capabilities, as both neuropeptides can modulate electrophysiological activities in the brain. However, CST's unique structural features contribute to its distinct physiological effects, which include the modulation of memory processes and the potential for therapeutic use in inflammatory conditions .

Chemical Reactions Analysis

The interaction of CST with the brain's electrophysiology suggests that it can influence chemical signaling pathways. For instance, CST has been shown to increase cyclic AMP (cAMP) levels in hippocampal neurons, which contrasts with somatostatin's ability to decrease cAMP. This differential effect on cAMP signaling pathways indicates that CST can modulate memory consolidation and behavior extinction in a dose-response manner, with implications for understanding the chemical reactions and pathways influenced by CST in the brain .

Physical and Chemical Properties Analysis

While the physical and chemical properties specific to Cortistatin-29 (rat) trifluoroacetate salt are not detailed in the provided papers, the studies do highlight the biological properties of CST. For example, CST's ability to modulate memory processes and prevent inflammation suggests that it interacts with specific receptors and signaling pathways in the brain and immune system. These interactions are likely influenced by the peptide's physical and chemical properties, which would be critical to its function and potential as a therapeutic agent .

Synthesis Analysis

The synthesis of CST-29, particularly in its trifluoroacetate salt form, is not explicitly discussed in the provided papers. However, understanding the synthesis of such peptides is crucial for their use in research and potential therapeutic applications. The synthesis process would need to ensure the stability and bioavailability of CST-29, allowing it to exert its biological effects effectively. Further research into the synthesis methods could facilitate the development of CST-29 as a therapeutic compound .

Relevant Case Studies

The papers provided do not include specific case studies on the use of Cortistatin-29 (rat) trifluoroacetate salt. However, the research does reference the use of CST in rodent models to explore its effects on inflammation and memory processes. These studies serve as foundational case studies, demonstrating the potential therapeutic applications of CST and guiding future research into its use for treating disorders associated with inflammation and cognitive dysfunction .

Scientific Research Applications

Expression in Cortical Interneurons

Cortistatin-29, a neuropeptide similar to somatostatin, is expressed in a subset of GABAergic cells in the cortex and hippocampus, overlapping partially with somatostatin-containing cells. This expression is linked to the regulation of cortical activity, suggesting potential applications in studying brain function and disorders (de Lecea et al., 1997).

Role in Inflammation

Cortistatin-29 has shown promise in preventing inflammation in rodent models, indicating therapeutic potential in treating disorders associated with inflammation. Its distinct physiological differences from somatostatin make it a significant target for further research in immunology and therapy for inflammatory diseases (Rubio et al., 2007).

Electrophysiological Properties

Studies have shown that cortistatin can influence the electrophysiological properties of neurons, such as enhancing slow-wave sleep in rats by antagonizing acetylcholine's effects on cortical excitability. These findings are crucial for understanding sleep mechanisms and developing treatments for sleep disorders (Connor et al., 1997).

Neuroprotective Effects

Research indicates that cortistatin can exhibit neuroprotective effects, as seen in its ability to attenuate seizure activity and neuron loss in rat models. This opens avenues for developing therapies for neurological conditions such as epilepsy and neurodegenerative diseases (Braun et al., 1998).

Potential in Cardiovascular Research

Cortistatin has been implicated in cardiovascular research, particularly in attenuating vascular calcification and improving hemodynamic values in rats. This suggests its potential role in developing treatments for vascular and heart diseases (Liu et al., 2010).

Mechanism of Action

Target of Action

Cortistatin-29, a neuropeptide, primarily targets somatostatin (SST) receptors . It binds to these receptors with IC50 values of 2.8, 7.1, 0.2, 3, and 13.7 nM for SST1-5, respectively . These receptors play a crucial role in the regulation of endocrine and nervous system functions .

Mode of Action

Cortistatin-29 interacts with its targets, the SST receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to changes in the function of the receptors and the cells in which they are located .

Biochemical Pathways

It is known that the peptide is structurally similar to somatostatin-28 , suggesting that it may affect similar pathways. These could include pathways involved in the regulation of hormone secretion, cell proliferation, and neurotransmission .

Pharmacokinetics

As a peptide, it is likely to be absorbed into the bloodstream after administration and distributed throughout the body, where it can interact with its target receptors .

Result of Action

The binding of Cortistatin-29 to SST receptors leads to a series of molecular and cellular effects. For instance, it has been reported to have anti-inflammatory effects and can inhibit phospholipase A₂ (PLA₂) in vitro . It also has a therapeutic effect on lethal endotoxemia .

Action Environment

The action, efficacy, and stability of Cortistatin-29 can be influenced by various environmental factors. These could include the presence of other molecules that can bind to the same receptors, the pH and temperature of the environment, and the presence of enzymes that can degrade the peptide . .

Safety and Hazards

Future Directions

properties

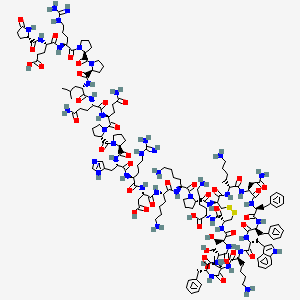

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10R,13R,16S,19S,22R,25S,28S,31S,34R,37S)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C161H240N46O41S2/c1-87(2)72-107(195-150(238)120-48-28-68-204(120)157(245)122-50-30-70-206(122)155(243)104(46-26-66-176-161(172)173)187-136(224)102(55-59-128(215)216)184-134(222)100-54-58-127(214)179-100)138(226)185-101(52-56-124(167)211)135(223)188-105(53-57-125(168)212)156(244)207-71-31-51-123(207)158(246)205-69-29-49-121(205)151(239)196-112(77-93-81-174-86-178-93)143(231)182-99(45-25-65-175-160(170)171)133(221)194-114(79-129(217)218)145(233)180-96(40-15-20-60-162)131(219)186-103(43-18-23-63-165)154(242)203-67-27-47-119(203)152(240)201-118-85-250-249-84-117(149(237)189-106(159(247)248)44-19-24-64-166)200-147(235)116(83-209)199-146(234)115(82-208)198-141(229)110(75-91-36-11-6-12-37-91)197-153(241)130(88(3)210)202-137(225)98(42-17-22-62-164)181-142(230)111(76-92-80-177-95-39-14-13-38-94(92)95)192-140(228)109(74-90-34-9-5-10-35-90)190-139(227)108(73-89-32-7-4-8-33-89)191-144(232)113(78-126(169)213)193-132(220)97(183-148(118)236)41-16-21-61-163/h4-14,32-39,80-81,86-88,96-123,130,177,208-210H,15-31,40-79,82-85,162-166H2,1-3H3,(H2,167,211)(H2,168,212)(H2,169,213)(H,174,178)(H,179,214)(H,180,233)(H,181,230)(H,182,231)(H,183,236)(H,184,222)(H,185,226)(H,186,219)(H,187,224)(H,188,223)(H,189,237)(H,190,227)(H,191,232)(H,192,228)(H,193,220)(H,194,221)(H,195,238)(H,196,239)(H,197,241)(H,198,229)(H,199,234)(H,200,235)(H,201,240)(H,202,225)(H,215,216)(H,217,218)(H,247,248)(H4,170,171,175)(H4,172,173,176)/t88-,96+,97-,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110-,111-,112+,113+,114+,115-,116+,117+,118-,119+,120+,121+,122+,123+,130+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJOQLQAIUKBOS-VPLUALEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)N)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)CC1=CC=CC=C1)CO)CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C161H240N46O41S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3540.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

![N-(2,6-Dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B3026281.png)

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)